molecular formula C18H21Cl2N3OS2 B2866549 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215523-01-5

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2866549
CAS No.: 1215523-01-5
M. Wt: 430.41
InChI Key: OARUJOMFLJZSDP-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a benzo[d]thiazole moiety, and a dimethylaminoethyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzo[d]thiazole derivative with 2-chloro-N,N-dimethylethylamine under basic conditions.

    Final Coupling and Chlorination: The final step involves coupling the intermediate with 5-chlorothiophene-2-carboxylic acid chloride in the presence of a base to form the desired compound, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety.

    Substitution: The chlorine atom in the thiophene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study the interactions of thiophene and benzo[d]thiazole derivatives with biological macromolecules. It can also be used in the design of new drugs or bioactive molecules.

Medicine

Potential medicinal applications include the development of new therapeutic agents. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and benzo[d]thiazole rings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter receptors or ion channels, while the thiophene and benzo[d]thiazole rings could facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride: Lacks the 5,6-dimethyl groups on the benzo[d]thiazole ring.

    N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride: Lacks the chlorine atom on the thiophene ring.

    5-chloro-N-(ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride: Lacks the dimethylamino group.

Uniqueness

The unique combination of the 5-chloro, dimethylaminoethyl, and 5,6-dimethylbenzo[d]thiazole groups in 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride provides distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS2.ClH/c1-11-9-13-15(10-12(11)2)25-18(20-13)22(8-7-21(3)4)17(23)14-5-6-16(19)24-14;/h5-6,9-10H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARUJOMFLJZSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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